Pinocembrin chalcone

説明

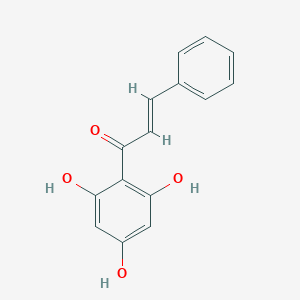

Structure

3D Structure

特性

IUPAC Name |

(E)-3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYXTWZXLWHMBX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101343555 | |

| Record name | Pinocembrin chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4197-97-1 | |

| Record name | Pinocembrin chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pinocembrin Chalcone: A Technical Guide to its Natural Sources, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinocembrin (B1678385) chalcone (B49325), scientifically known as 2',4',6'-trihydroxychalcone, is a naturally occurring phenolic compound and a biosynthetic precursor to the flavanone (B1672756) pinocembrin. This technical guide provides a comprehensive overview of its natural sources, distribution within plant tissues, and key biological activities. The document details experimental protocols for its extraction, isolation, and quantification, and explores the molecular signaling pathways it modulates. Quantitative data on its biological potency is presented, and relevant experimental workflows are visualized to aid in research and development. While pinocembrin chalcone is a known constituent of several plant species and propolis, quantitative data on its concentration in these natural matrices is notably scarce in current scientific literature.

Natural Sources and Distribution

Pinocembrin chalcone has been identified in a variety of natural sources, primarily in plants and bee propolis. Its distribution can vary significantly between species and even within different tissues of the same plant.

Primary Natural Sources:

-

Helichrysum Species: Pinocembrin chalcone is a known antibacterial compound isolated from Helichrysum trilineatum[1]. The genus Helichrysum, part of the Asteraceae family, comprises hundreds of species, many of which are used in traditional medicine and are rich in flavonoids and chalcones[2].

-

Boesenbergia rotunda (Fingerroot): This medicinal ginger, belonging to the Zingiberaceae family, contains a variety of flavonoids and chalcones, including pinocembrin chalcone[3][4].

-

Populus Species (Poplars): Several species of poplar trees have been reported to contain pinocembrin chalcone in their bud exudates. These include Populus yunnanensis, Populus szechuanica, and hybrids such as P. tacamahaca × P. trichocarpa[1].

-

Propolis: This resinous mixture produced by honeybees from plant materials is a rich source of flavonoids, including pinocembrin and its chalcone form. The exact composition of propolis can vary significantly depending on the geographical location and the plant sources available to the bees.

Quantitative Data

Quantitative data regarding the concentration of pinocembrin chalcone in its natural sources are limited in the available literature. Most studies focus on the isolation and identification of the compound or the quantification of its more stable isomer, pinocembrin. However, data on its biological activity provide a quantitative measure of its potency.

Table 1: Biological Activity of Pinocembrin Chalcone

| Biological Activity | Assay | Cell Line / Organism | IC50 / MIC | Reference |

| Antibacterial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 1.0 µg/mL | |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 12.5 µM | BenchChem |

Experimental Protocols

Extraction and Isolation of Pinocembrin Chalcone from Plant Material

This protocol is a representative method synthesized from general procedures for isolating chalcones from plant sources like Helichrysum or Boesenbergia.

Objective: To extract and isolate pinocembrin chalcone from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., shoots of Helichrysum trilineatum or rhizomes of Boesenbergia rotunda)

-

Solvents: Acetone (B3395972), n-hexane, ethyl acetate (B1210297), methanol (B129727)

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the dried, powdered plant material (e.g., 500 g) with acetone at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane and then ethyl acetate.

-

Separate the layers and collect the ethyl acetate fraction, which will be enriched with phenolic compounds including chalcones.

-

Evaporate the ethyl acetate solvent to dryness.

-

-

Chromatographic Separation:

-

Pre-adsorb the dried ethyl acetate fraction onto a small amount of silica gel.

-

Pack a silica gel column with a suitable non-polar solvent system (e.g., n-hexane:ethyl acetate gradient).

-

Load the pre-adsorbed sample onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using TLC, visualizing the spots under UV light (254 nm and 365 nm). Pinocembrin chalcone will appear as a distinct spot.

-

Combine the fractions containing the compound of interest and evaporate the solvent.

-

-

Purification:

-

Further purify the combined fractions using preparative TLC or a second column chromatography step with a refined solvent system to achieve high purity.

-

Crystallize the purified pinocembrin chalcone from a suitable solvent (e.g., methanol/water) to obtain the final product.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of pinocembrin chalcone in an extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

-

Gradient Program:

-

0-20 min: 30% to 80% B

-

20-25 min: 80% B

-

25-27 min: 80% to 30% B

-

27-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Chalcones typically have strong absorbance around 365 nm. A DAD can be used to scan for the optimal wavelength.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of purified pinocembrin chalcone in methanol (1 mg/mL). Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve a known weight of the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the calibration range.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of pinocembrin chalcone in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathways and Mechanisms of Action

Pinocembrin chalcone exerts its biological effects by modulating key cellular signaling pathways. One of the most significant is the activation of AMP-activated protein kinase (AMPK).

AMPK Signaling Pathway

Pinocembrin chalcone has been shown to facilitate the activation of AMPK, a central regulator of cellular energy homeostasis. In C2C12 myotubes, it increases the phosphorylation of AMPKα. Activated AMPK, in turn, orchestrates a metabolic shift towards catabolism to generate ATP.

Caption: AMPK signaling pathway activated by pinocembrin chalcone.

Experimental Workflows

Workflow for Determining Antibacterial Activity

This workflow outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of pinocembrin chalcone against a bacterial strain such as Staphylococcus aureus.

References

- 1. Phytochemical Profiles and Antimicrobial Activity of Selected Populus spp. Bud Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boesenbergia rotunda: From Ethnomedicine to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Pinocembrin Chalcone from L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biosynthetic pathway for pinocembrin (B1678385) chalcone (B49325), starting from the amino acid precursor L-phenylalanine. It details the enzymatic steps, presents quantitative data on yields, outlines key experimental protocols, and offers visual representations of the pathway and associated workflows.

The Core Biosynthetic Pathway

Pinocembrin and its chalcone precursor are flavonoids with a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] The biosynthesis of pinocembrin chalcone from L-phenylalanine is a well-characterized pathway in plants and has been successfully reconstituted in microbial hosts like Escherichia coli and Saccharomyces cerevisiae for biotechnological production.[2][3][4]

The pathway consists of three core enzymatic steps that convert L-phenylalanine into cinnamoyl-CoA, which is then condensed with malonyl-CoA to form the chalcone backbone.

The key enzymes involved are:

-

Phenylalanine Ammonia-Lyase (PAL)

-

4-Coumarate:CoA Ligase (4CL) (Note: In this specific pathway, the enzyme acts as a Cinnamate-CoA Ligase)

-

Chalcone Synthase (CHS)

The overall transformation proceeds as follows: L-phenylalanine is first converted to trans-cinnamic acid by PAL.[5] This intermediate is then activated to its CoA thioester, cinnamoyl-CoA, by a CoA ligase. Finally, Chalcone Synthase catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form 2',4',6'-trihydroxychalcone, also known as pinocembrin chalcone. This chalcone can then be cyclized by Chalcone Isomerase (CHI) to form pinocembrin, although this guide focuses on the synthesis of the chalcone precursor.

dot digraph "Pinocembrin Chalcone Biosynthesis" { graph [rankdir="LR", splines=ortho, size="10,5!", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} . Caption: Biosynthetic pathway from L-phenylalanine to pinocembrin chalcone.

Enzymology and Quantitative Data

The efficiency of the biosynthetic pathway is dependent on the kinetic properties of the enzymes and the availability of precursors, particularly malonyl-CoA. Metabolic engineering strategies often focus on optimizing the expression of these enzymes and increasing the intracellular pool of malonyl-CoA.

| Enzyme | EC Number | Function |

| Phenylalanine Ammonia-Lyase | 4.3.1.24 | Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. |

| 4-Coumarate:CoA Ligase | 6.2.1.12 | Activates cinnamic acid (and other hydroxycinnamates) to its corresponding CoA thioester. |

| Chalcone Synthase | 2.3.1.74 | A type III polyketide synthase that catalyzes the condensation of a starter CoA-ester with malonyl-CoA. |

Table 1: Key Enzymes in the Pinocembrin Chalcone Pathway

Production Titers in Engineered Microorganisms

Significant progress has been made in producing pinocembrin and its precursors in microbial hosts. These efforts highlight the pathway's potential for industrial-scale production.

| Host Organism | Precursor Fed / Pathway | Product | Titer (mg/L) | Reference |

| Escherichia coli | Glucose (de novo) | Pinocembrin | 97 | |

| Escherichia coli | Phenylalanine | Pinocembrin | ~60 | |

| Saccharomyces cerevisiae | Cinnamic Acid (1 mM) | Pinocembrin | 16.3 | |

| Saccharomyces cerevisiae | Glucose (de novo, optimized) | Pinocembrin | 80 | |

| E. coli | Tyrosine (for naringenin (B18129), a related flavanone) | Naringenin | 20.8 |

Table 2: Reported Production Titers of Pinocembrin and Related Flavanones

Experimental Protocols & Methodologies

Reproducing and optimizing the biosynthesis of pinocembrin chalcone requires robust experimental methods for enzyme activity assessment and product quantification.

Chalcone Synthase (CHS) Activity Assay

This spectrophotometric assay measures the formation of the chalcone product.

Principle: CHS catalyzes the formation of naringenin chalcone (when p-coumaroyl-CoA is the substrate) or pinocembrin chalcone (when cinnamoyl-CoA is the substrate). The chalcone product has a characteristic absorbance maximum that can be measured over time.

Materials:

-

Enzyme Extract: Crude or purified CHS.

-

Assay Buffer: 0.1 M Borate buffer, pH 8.0, containing 2-mercaptoethanol.

-

Substrates:

-

Cinnamoyl-CoA (or p-coumaroyl-CoA)

-

Malonyl-CoA

-

-

Spectrophotometer

Protocol:

-

Prepare the reaction mixture in a cuvette containing the assay buffer and the enzyme extract.

-

Initiate the reaction by adding the substrates, cinnamoyl-CoA and malonyl-CoA.

-

Monitor the increase in absorbance at approximately 370 nm, which corresponds to the formation of the chalcone.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the chalcone product.

Product Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for accurately identifying and quantifying pinocembrin chalcone and other pathway intermediates.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column is typically used, with a mobile phase consisting of a gradient of an aqueous solvent (often with formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol).

Sample Preparation:

-

Extract the compounds from the microbial culture or reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and redissolve the residue in the mobile phase or a suitable solvent like methanol.

-

Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Conditions (General Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength corresponding to the absorbance maximum of pinocembrin chalcone (around 370 nm) or a mass spectrometer for more sensitive and specific detection (LC-MS).

-

Quantification: Compare the peak area of the sample to a standard curve generated with an analytical standard of pinocembrin or its chalcone.

Workflow for Pathway Engineering

The development of a microbial cell factory for pinocembrin chalcone production follows a logical, multi-step workflow. This process involves gene discovery, host engineering, and optimization of fermentation conditions.

dot digraph "Pathway Engineering Workflow" { graph [rankdir="TB", splines=ortho, size="7,10!", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} . Caption: A typical workflow for engineering a microbial host for flavonoid production.

References

- 1. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

Elucidation of the "Pinocembrin Chalcone" Biosynthetic Pathway in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Flavonoids are a diverse class of plant secondary metabolites that play crucial roles in plant development, defense, and signaling. Among them, chalcones represent a pivotal entry point into the flavonoid biosynthetic pathway. Pinocembrin (B1678385) chalcone (B49325), with its characteristic C6-C3-C6 backbone, is the immediate precursor to pinocembrin, a flavanone (B1672756) known for its wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Understanding the biosynthetic pathway of pinocembrin chalcone is therefore of significant interest for metabolic engineering and drug development. This guide provides a comprehensive technical overview of the core biosynthetic pathway, quantitative data, experimental protocols, and regulatory aspects of pinocembrin chalcone synthesis in plants.

II. The Core Biosynthetic Pathway: From Phenylalanine to Pinocembrin Chalcone

The biosynthesis of pinocembrin chalcone is a multi-step enzymatic process that begins with the aromatic amino acid L-phenylalanine. This pathway is a well-conserved branch of the general phenylpropanoid pathway.[3][4]

Phenylalanine Ammonia-Lyase (PAL): The Gateway Enzyme

-

Gene and Enzyme Classification: Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) is the first and committed enzyme in the phenylpropanoid pathway.[3] It belongs to the ammonia-lyase family.

-

Reaction: PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.

-

Mechanism: The reaction involves the elimination of the amino group from L-phenylalanine, forming a double bond.

Cinnamate-4-Hydroxylase (C4H): A Key Hydroxylation Step

-

Gene and Enzyme Classification: Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91) is a cytochrome P450-dependent monooxygenase.

-

Reaction: C4H hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.

-

Mechanism: This reaction requires NADPH and molecular oxygen, with the cytochrome P450 enzyme facilitating the insertion of a hydroxyl group onto the aromatic ring.

4-Coumarate:CoA Ligase (4CL): Activation for Condensation

-

Gene and Enzyme Classification: 4-Coumarate:CoA Ligase (4CL; EC 6.2.1.12) belongs to the ligase family.

-

Reaction: 4CL activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA, an energy-rich thioester.

-

Mechanism: The reaction proceeds via an adenylated intermediate and requires ATP.

Chalcone Synthase (CHS): The Central Condensation Reaction

-

Gene and Enzyme Classification: Chalcone Synthase (CHS; EC 2.3.1.74) is a type III polyketide synthase and the key enzyme that directs intermediates into the flavonoid pathway.

-

Reaction: CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. In the specific case of pinocembrin chalcone biosynthesis, the pathway can proceed from cinnamoyl-CoA (derived directly from cinnamic acid via a CoA ligase) and three molecules of malonyl-CoA.

-

Mechanism: The reaction involves a series of decarboxylation and condensation steps, followed by a final intramolecular Claisen condensation to form the chalcone scaffold. The resulting pinocembrin chalcone can then be isomerized to pinocembrin by the enzyme chalcone isomerase (CHI).

III. Quantitative Analysis of the Pathway

Quantitative data provides crucial insights into the efficiency and regulation of the biosynthetic pathway. The following tables summarize key quantitative parameters for the enzymes involved in pinocembrin chalcone biosynthesis.

Table 1: Kinetic Parameters of Key Enzymes in Pinocembrin Chalcone Biosynthesis

| Enzyme | Plant Source | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Reference |

| PAL | Lactuca sativa (Lettuce) | L-Phenylalanine | 42 | Not Reported | |

| Musa cavendishii (Banana) | L-Phenylalanine | 1450 | 0.15 (units not specified) | ||

| C4H | Glycine max (Soybean) - GmC4H14 | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 | |

| Glycine max (Soybean) - GmC4H2 | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 | ||

| 4CL | Populus trichocarpa x P. deltoides (Hybrid Poplar) | 4-Coumaric acid | 13 ± 0.01 | 185 ± 3.1 (pkat/µg) | |

| Populus trichocarpa x P. deltoides (Hybrid Poplar) | Ferulic acid | 35 ± 0.03 | 114 ± 3.5 (pkat/µg) | ||

| CHS | Rhododendron delavayi | p-Coumaroyl-CoA | Not Reported | Not Reported |

Table 2: Metabolite Concentrations in Plant Tissues

| Metabolite | Plant Species | Tissue | Concentration | Reference |

| Naringenin Chalcone | Solanum lycopersicum (Tomato) | Peel | High content | |

| Pinocembrin | Eucalyptus species | Glands | Quantified | |

| Pinocembrin Chalcone | Boesenbergia rotunda | Various organs | Minimal amounts detected | |

| Phenylpropanoids | Prunus mume | Flower buds | High levels of chlorogenic acid, naringenin, kaempferol |

Table 3: Gene Expression Changes Under Abiotic Stress

| Gene | Plant Species | Stress Condition | Tissue | Fold Change | Reference |

| PAL | Populus hybrid | Drought (15 days) | Leaves | ~4-fold increase | |

| CHS | Arabidopsis thaliana | UV-B light | Seedlings | Induction | |

| PAL, C4H, 4CL | Vanilla planifolia | Various stresses | Not specified | Stress-responsive behavior | |

| PAL, CHS | Artemisia annua (rol A transgenic) | - | - | PAL: 9-20-fold, CHS: 2-6-fold |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the pinocembrin chalcone biosynthetic pathway.

Enzyme Activity Assays

-

Enzyme Extraction: Homogenize plant tissue (e.g., 0.1 g) in an appropriate extraction buffer (e.g., 1 mL) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cell debris. The supernatant contains the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.8), L-phenylalanine (e.g., 40 mM), and the enzyme extract in a total volume of 1 mL.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid, such as 4 M HCl (e.g., 50 µL).

-

Measurement: Measure the absorbance of the product, trans-cinnamic acid, at 290 nm using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of trans-cinnamic acid.

-

Microsome Isolation: Prepare microsomal fractions from plant tissues, as C4H is a membrane-bound enzyme.

-

Reaction Mixture: Set up a reaction containing microsomal proteins, trans-cinnamic acid as the substrate, and NADPH in a suitable buffer.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.

-

Extraction: Stop the reaction and extract the product, p-coumaric acid, using an organic solvent like ethyl acetate.

-

HPLC Analysis: Analyze the extracted product by reverse-phase HPLC using a C18 column. A typical mobile phase gradient could be acetonitrile (B52724) and water with 0.1% trifluoroacetic acid. Monitor the elution of p-coumaric acid at its characteristic wavelength (around 310 nm).

-

Quantification: Quantify the amount of p-coumaric acid produced by comparing its peak area to a standard curve of authentic p-coumaric acid.

-

Enzyme Extraction: Prepare a crude enzyme extract from plant tissue as described for PAL.

-

Reaction Mixture: The reaction mixture typically contains the enzyme extract, p-coumaric acid, ATP, and Coenzyme A in a suitable buffer (e.g., Tris-HCl).

-

Measurement: Monitor the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm, which is the characteristic absorption maximum for the thioester product.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance.

-

Enzyme Preparation: Use a purified recombinant CHS protein or a crude plant extract.

-

Reaction Mixture: The reaction mixture consists of p-coumaroyl-CoA (or cinnamoyl-CoA), malonyl-CoA, and the enzyme in a suitable buffer (e.g., potassium phosphate, pH 7.2).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Product Extraction: Terminate the reaction and extract the chalcone product with ethyl acetate.

-

HPLC Analysis: Analyze the extracted product by reverse-phase HPLC on a C18 column. A mobile phase of methanol (B129727) and water is commonly used. The chalcone product is detected by its absorbance, typically between 310-370 nm.

-

Quantification: Identify and quantify the chalcone product by comparing its retention time and peak area to an authentic standard.

Metabolite Profiling

-

Extraction: Grind fresh or freeze-dried plant tissue into a fine powder. Extract the metabolites using a suitable solvent, often a mixture of methanol, water, and an acid (e.g., formic acid). Sonication can be used to improve extraction efficiency.

-

Purification (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

LC-MS/MS Analysis: Separate the extracted metabolites using reverse-phase HPLC with a C18 column. Use a mass spectrometer for detection and quantification. The mass spectrometer can be operated in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.

-

Quantification: Create calibration curves for each target metabolite using authentic standards to accurately determine their concentrations in the plant extract.

Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Isolate total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method). Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design and validate gene-specific primers for the target genes (PAL, C4H, 4CL, CHS) and one or more stable reference genes.

-

qRT-PCR Reaction: Perform the quantitative real-time PCR using a SYBR Green-based master mix. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).

V. Visualization of Pathways and Workflows

The Pinocembrin Chalcone Biosynthetic Pathway

Caption: The core biosynthetic pathway of pinocembrin chalcone.

Experimental Workflow for Enzyme Activity Assays

Caption: A generalized workflow for enzyme activity assays.

Experimental Workflow for Gene Expression Analysis (qRT-PCR)

References

- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. BioKB - Relationship - PPY - activates - pinocembrin chalcone [biokb.lcsb.uni.lu]

Physical and chemical properties of "Pinocembrin chalcone"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinocembrin (B1678385) chalcone (B49325), scientifically known as (E)-3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a natural flavonoid that has garnered significant interest in the scientific community. As a member of the chalcone family, it serves as a precursor in the biosynthesis of pinocembrin. This technical guide provides an in-depth overview of the physical and chemical properties of pinocembrin chalcone, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities through various signaling pathways. The information is presented to support further research and development of this promising compound.

Physical and Chemical Properties

Pinocembrin chalcone is a solid compound with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol .[1] It is also commonly referred to as 2',4',6'-Trihydroxychalcone.[2]

Tabulated Physical and Chemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₄ | [1] |

| Molecular Weight | 256.25 g/mol | [1] |

| IUPAC Name | (E)-3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | [1] |

| CAS Number | 4197-97-1 | |

| Physical Form | Solid | |

| Solubility | Soluble in ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers. |

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of organic compounds. The following are characteristic shifts for pinocembrin chalcone:

¹H NMR and ¹³C NMR Data for Pinocembrin Chalcone

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| A-Ring | ||

| 1' | ||

| 2' | ||

| 3' | ||

| 4' | ||

| 5' | ||

| 6' | ||

| B-Ring | ||

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| Chain | ||

| α | ||

| β | ||

| C=O |

Experimental Protocols

Synthesis of Pinocembrin Chalcone (Claisen-Schmidt Condensation)

The synthesis of pinocembrin chalcone is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 2,4,6-trihydroxyacetophenone and benzaldehyde (B42025).

Materials:

-

2,4,6-trihydroxyacetophenone

-

Benzaldehyde

-

Ethanol

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice

Procedure:

-

Dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Add benzaldehyde (1 equivalent) to the solution and stir at room temperature.

-

Slowly add a solution of potassium hydroxide (a strong base) in ethanol or water to the mixture while maintaining the temperature with an ice bath.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

-

The precipitated solid, pinocembrin chalcone, is then collected by vacuum filtration.

Purification

The crude pinocembrin chalcone can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a pure crystalline solid.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Gradually add hot distilled water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum.

Biological Activity and Signaling Pathways

Pinocembrin chalcone exhibits a range of biological activities, including antibacterial and metabolic regulatory effects. These activities are mediated through its interaction with specific cellular signaling pathways.

AMPK Signaling Pathway

Pinocembrin chalcone has been shown to activate AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial effects on glucose and lipid metabolism.

References

Pinocembrin Chalcone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinocembrin (B1678385) chalcone (B49325), also known as 2',4',6'-trihydroxychalcone, is a natural flavonoid precursor to pinocembrin.[1][2] As a member of the chalcone family, it exhibits a range of biological activities, including antibacterial properties and the potential to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3] The therapeutic potential of pinocembrin chalcone is, however, intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the current understanding of these critical parameters, offering detailed experimental protocols and summarizing available data to support further research and development.

Solubility Profile

The solubility of pinocembrin chalcone is a critical factor influencing its bioavailability and efficacy. Generally, chalcones are characterized by poor water solubility.[4]

Quantitative Solubility Data

Quantitative solubility data for pinocembrin chalcone in various solvents is not extensively reported in the public literature. The available information for the closely related compound, pinocembrin, is provided below for context. It is important to note that the chalcone form may exhibit different solubility characteristics.

Table 1: Quantitative Solubility of Pinocembrin

| Solvent System | Solubility |

| Ethanol | ~1 mg/mL[5] |

| Dimethyl Sulfoxide (B87167) (DMSO) | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

| 1:8 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |

| Water | 48.33 µg/mL |

| n-octane | 65.24 µg/mL |

Note: This data is for pinocembrin, not pinocembrin chalcone. Further experimental determination for pinocembrin chalcone is recommended.

Qualitative Solubility and Strategies for Enhancement

Pinocembrin chalcone is generally considered to have low aqueous solubility. To overcome this limitation in experimental settings, several strategies can be employed:

-

Stock Solutions: High-concentration stock solutions can be prepared in organic solvents such as dimethyl sulfoxide (DMSO).

-

Use of Surfactants: For aqueous dilutions, the inclusion of a non-ionic surfactant like Tween® 80 (e.g., at 0.5%) can aid in maintaining solubility.

-

Complexation: The formation of complexes, for instance with lecithin, has been shown to significantly improve the aqueous and lipid solubility of pinocembrin and may be a viable strategy for its chalcone precursor.

Stability Profile

The chemical stability of pinocembrin chalcone is crucial for its storage, formulation, and biological activity.

Quantitative Stability Data

Specific stability data for pinocembrin chalcone under various conditions (pH, temperature, light) is limited. However, data for related compounds provides some insight.

Table 2: Stability Data for Pinocembrin and its Derivatives

| Compound | Condition | Stability Metric | Finding |

| Pinocembrin | Solid, -20°C | Shelf-life | ≥ 4 years |

| Pinocembrin | Aqueous solution | Recommended Storage | Not recommended for more than one day |

| Pinocembrin | Human Liver Microsomes (HLM) | Degradation | Negligible disappearance up to the experimental time frame. |

| Pinocembrin | Rat Liver Microsomes (RLM) | Degradation | Negligible disappearance up to the experimental time frame. |

| Pinocembrin Dihydrochalcone | Soil | Dissipation Time (DT50) | 0.85 to 1.7 days |

Note: This data provides an indication of the stability of the core flavonoid structure and a related derivative. Specific stability studies for pinocembrin chalcone are warranted.

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a method to determine the solubility limit of pinocembrin chalcone in various solvents.

References

- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Pinocembrin Chalcone: A Technical Guide to its Discovery and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinocembrin (B1678385) chalcone (B49325), scientifically known as 2',4',6'-trihydroxychalcone, is a natural polyketide that serves as a biosynthetic precursor to the flavonoid pinocembrin. First identified in plants such as Helichrysum trilineatum, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Initial bioactivity screenings have revealed its potential as an antibacterial, antioxidant, and anti-inflammatory agent. Furthermore, emerging research indicates its role in cellular energy metabolism through the activation of AMP-activated protein kinase (AMPK). This technical guide provides an in-depth overview of the discovery, synthesis, and initial bioactivity screening of pinocembrin chalcone, complete with detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Discovery and Synthesis

Pinocembrin chalcone is a naturally occurring compound found in various plant species.[3] Its discovery is intrinsically linked to the study of flavonoid biosynthesis, where it is recognized as a key intermediate in the pathway leading to pinocembrin.[4]

Chemical Synthesis: Claisen-Schmidt Condensation

The primary method for the chemical synthesis of pinocembrin chalcone and its derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). For the synthesis of 2',4',6'-trihydroxychalcone, 2,4,6-trihydroxyacetophenone is reacted with benzaldehyde.

Detailed Experimental Protocol: Synthesis of 2',4',6'-Trihydroxychalcone

Materials:

-

2,4,6-trihydroxyacetophenone

-

Benzaldehyde

-

Potassium Hydroxide (B78521) (KOH)

-

Hydrochloric Acid (HCl)

-

Distilled water

-

Crushed ice

-

Round-bottom flask

-

Magnetic stirrer

-

Beakers

-

Büchner funnel and vacuum flask

-

Filter paper

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Catalyst Preparation: Prepare a 40-50% (w/v) aqueous solution of potassium hydroxide.

-

Condensation Reaction: While stirring the ethanolic solution of reactants at room temperature, slowly add the potassium hydroxide solution dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Neutralization: Acidify the mixture with dilute hydrochloric acid until the pH is acidic, which will cause the chalcone to precipitate out of the solution.

-

Isolation: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with cold distilled water until the filtrate is neutral.

-

Drying: Dry the purified pinocembrin chalcone in a desiccator or a vacuum oven at a low temperature.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Workflow for the Synthesis of Pinocembrin Chalcone

Caption: Workflow for the synthesis of Pinocembrin Chalcone.

Bioactivity Screening

Pinocembrin chalcone has been investigated for a range of biological activities, with promising results in antibacterial, antioxidant, and anti-inflammatory assays.

Antibacterial Activity

Pinocembrin chalcone has demonstrated inhibitory effects against various bacteria, including the common pathogens Staphylococcus aureus and Escherichia coli.[5] The potency of its antibacterial action is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 1: Antibacterial Activity of Chalcone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| 2',4',6'-Trimethoxychalcone | Staphylococcus aureus | >100 |

| 4-Methoxychalcone | Staphylococcus aureus | >100 |

| 2',4',6'-Trimethoxychalcone | Escherichia coli | >100 |

| 4-Methoxychalcone | Escherichia coli | >100 |

| 2,4,2'-Trihydroxy-5'-methylchalcone | Methicillin-Resistant Staphylococcus aureus (MRSA) | 25.0 - 50.0 |

Note: Specific MIC values for Pinocembrin Chalcone against these exact strains were not available in the reviewed literature. The data for structurally related compounds are presented for comparative purposes.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Materials:

-

Pinocembrin chalcone

-

Bacterial strains (Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Dissolve pinocembrin chalcone in DMSO to create a high-concentration stock solution.

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the pinocembrin chalcone stock solution with MHB to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antioxidant Activity

The antioxidant potential of pinocembrin chalcone is attributed to its ability to scavenge free radicals. This activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Antioxidant Activity of Chalcone Derivatives

| Compound | Assay | IC50 (µM) |

| 2',4',4-Trihydroxychalcone | DPPH | ~103.6 (converted from 26.55 µg/mL) |

| Butein (2',3,4,4'-Tetrahydroxychalcone) | ABTS | - |

| Phloretin (Dihydrochalcone) | DPPH | > Phloridzin |

| Phloridzin (Dihydrochalcone) | ABTS | > Phloridzin |

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

Pinocembrin chalcone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare a stock solution of pinocembrin chalcone in methanol. Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

Assay Procedure: In a 96-well plate, add various concentrations of the chalcone solution. Add the DPPH solution to each well. A control well should contain methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Detailed Experimental Protocol: ABTS Radical Cation Scavenging Assay

Materials:

-

Pinocembrin chalcone

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Generation of ABTS Radical Cation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Preparation of Working Solution: Dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure: In a 96-well plate, add various concentrations of the chalcone solution. Add the diluted ABTS radical solution to each well.

-

Incubation: Incubate the plate at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Workflow for Antioxidant Assays

Caption: Workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity

Pinocembrin chalcone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Activity of Chalcone Derivatives

| Compound | Cell Line | Assay | IC50 (µg/mL) |

| 4'-Hydroxy-2,4-dimethoxychalcone | RAW 264.7 | NO Production | ~10 µM for approx. 50% inhibition |

| 2'-Hydroxy-2,5'-dimethoxychalcone | RAW 264.7 | NO Production | ~10 µM for approx. 40% inhibition |

Note: A specific IC50 value for Pinocembrin Chalcone in this assay was not found in the reviewed literature. Data for related compounds are presented.

Detailed Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

Materials:

-

Pinocembrin chalcone

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of pinocembrin chalcone for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation and IC50 Determination: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Activation of AMP-activated Protein Kinase (AMPK)

Pinocembrin chalcone has been shown to facilitate the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation suggests potential therapeutic applications in metabolic disorders such as diabetes.

Key Findings:

-

Pinocembrin chalcone (10 µM, 24 h) significantly increases the phosphorylation of AMPKα in C2C12 myotubes.

-

Activation of AMPK by pinocembrin chalcone can be observed at concentrations as low as 1 µM within 2 hours in C2C12 myotubes.

Detailed Experimental Protocol: AMPK Phosphorylation Assay (Western Blot)

Materials:

-

Pinocembrin chalcone

-

C2C12 myotubes

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment: Differentiate C2C12 myoblasts into myotubes. Treat the myotubes with various concentrations of pinocembrin chalcone for the desired time periods.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phosphorylated AMPKα. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AMPKα. Quantify the band intensities to determine the ratio of phosphorylated AMPKα to total AMPKα.

Signaling Pathways

Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many chalcones are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. Pinocembrin chalcone is proposed to inhibit this pathway, thereby reducing the production of inflammatory mediators.

Inhibition of NF-κB Signaling Pathway

Caption: Proposed inhibition of the NF-κB signaling pathway by Pinocembrin Chalcone.

Conclusion

Pinocembrin chalcone is a promising natural product with a multifaceted bioactivity profile. Its straightforward synthesis and demonstrated antibacterial, antioxidant, and anti-inflammatory properties, coupled with its ability to activate the key metabolic regulator AMPK, make it a compelling candidate for further investigation in drug discovery and development. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related chalcone scaffolds. Further studies are warranted to elucidate the precise mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

References

- 1. Pinocembrin chalcone: an antibacterial compound from Helichrysum trilineatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Pinocembrin chalcone | C15H12O4 | CID 6474295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Crucial Role of Pinocembrin Chalcone as a Flavonoid Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinocembrin (B1678385) chalcone (B49325), scientifically known as 2',4',6'-trihydroxychalcone, stands as a pivotal intermediate in the biosynthesis of a diverse array of flavonoids. This technical guide provides an in-depth exploration of its role as a central precursor, detailing its biosynthetic pathway, enzymatic conversion to pinocembrin and other valuable flavonoids, and its inherent biological activities. The guide offers comprehensive experimental protocols for the synthesis, extraction, purification, and quantitative analysis of pinocembrin chalcone, alongside a summary of its engagement with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of pinocembrin chalcone and its derivatives.

Introduction

Flavonoids are a large and diverse class of plant secondary metabolites renowned for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities[1]. At the heart of the biosynthesis of many of these compounds lies pinocembrin chalcone, a naturally occurring chalconoid. It is the direct product of the enzyme chalcone synthase (CHS) and serves as the immediate precursor to pinocembrin, a flavanone (B1672756) with significant therapeutic interest[2][3]. The enzymatic cyclization of pinocembrin chalcone to pinocembrin is a critical step in the flavonoid pathway, which then branches out to produce other important flavonoids such as chrysin (B1683763), pinobanksin, and pinostrobin. Understanding the biosynthesis and enzymatic conversions of pinocembrin chalcone is therefore fundamental to harnessing the full potential of this class of natural products. This guide will provide a detailed technical overview of pinocembrin chalcone's role as a flavonoid precursor, supported by experimental methodologies and quantitative data.

Biosynthesis of Pinocembrin Chalcone

The formation of pinocembrin chalcone is a key step in the phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions.

The biosynthetic pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) are involved in converting cinnamic acid to its activated thioester, cinnamoyl-CoA. In some organisms, cinnamate-CoA ligase (CNL) can directly convert cinnamic acid to cinnamoyl-CoA[4][5].

The final and committing step in the formation of pinocembrin chalcone is catalyzed by chalcone synthase (CHS) . This enzyme facilitates the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to produce 2',4',6'-trihydroxychalcone, also known as pinocembrin chalcone.

Enzymatic Conversion of Pinocembrin Chalcone to Other Flavonoids

Pinocembrin chalcone is a versatile precursor that can be enzymatically converted into several other flavonoids, most notably pinocembrin.

Conversion to Pinocembrin

The intramolecular cyclization of pinocembrin chalcone to form the flavanone pinocembrin is catalyzed by the enzyme chalcone isomerase (CHI) . This reaction is a crucial step in the biosynthesis of a wide range of flavonoids.

Conversion to Other Flavonoids

Pinocembrin, derived from pinocembrin chalcone, can be further metabolized to other flavonoids:

-

Chrysin: The conversion of pinocembrin to the flavone (B191248) chrysin is catalyzed by flavone synthase (FNS) . There are two types of FNS enzymes, FNSI and FNSII, with FNSII requiring a cytochrome P450 reductase (CPR) for its activity.

-

Pinobanksin: Pinocembrin can be hydroxylated to form the dihydroflavonol pinobanksin.

-

Pinostrobin: The methylation of pinocembrin yields pinostrobin.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis and biological activity of pinocembrin chalcone and its derivatives.

Table 1: Microbial Production of Pinocembrin and Derivatives

| Product | Host Organism | Production Titer | Reference |

| Pinocembrin | E. coli | 97 mg/L | |

| Pinocembrin | S. cerevisiae | 80 mg/L | |

| Chrysin | S. cerevisiae | 25 mg/L | |

| Pinocembrin | E. coli | ~60 mg/L | |

| Pinocembrin | E. coli | 198 mg/L (deep-well) | |

| Pinocembrin | E. coli | 525.8 mg/L (fed-batch) | |

| Chrysin | S. cerevisiae | 3.63 mg/L |

Table 2: Biological Activity of Pinocembrin

| Activity | Cell Line | IC50 Value | Reference |

| Anticancer (Proliferation) | MCF-7 (48h) | 226.35 ± 19.33 µM | |

| Anticancer (Proliferation) | MCF-7 (72h) | 108.36 ± 10.71 µM | |

| Anticancer (Proliferation) | MDA-MB-231 (48h) | 183.32 ± 17.94 µM | |

| Anticancer (Proliferation) | MDA-MB-231 (72h) | 96.83 ± 9.62 µM | |

| Anticancer (Proliferation) | SKBR3 (48h) | 193.32 ± 18.34 µM | |

| Anticancer (Proliferation) | SKBR3 (72h) | 104.72 ± 9.62 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments related to pinocembrin chalcone.

Chemical Synthesis of Pinocembrin Chalcone (2',4',6'-Trihydroxychalcone)

This protocol is based on the Claisen-Schmidt condensation reaction.

Materials:

-

Ethanol

-

Potassium hydroxide (B78521) (KOH) solution (50% w/v)

-

Ice-cold water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask (250 mL)

-

Stirring apparatus

-

Ice bath

-

Buchner funnel and vacuum filtration apparatus

-

Desiccator or vacuum oven

Procedure:

-

Preparation of Reactant Solution: In a 250 mL round-bottom flask, dissolve 0.05 mol of 2',4',6'-trihydroxyacetophenone and 0.05 mol of benzaldehyde in 75 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Reaction Initiation: Cool the flask containing the ethanolic solution of reactants in an ice bath to 0-5 °C.

-

Catalyst Addition: While maintaining the low temperature and stirring vigorously, add 25 mL of 50% KOH solution dropwise to the reactant mixture over a period of 20-30 minutes. A color change is typically observed as the reaction progresses.

-

Reaction Progression: After the addition of the catalyst is complete, allow the mixture to stir at room temperature for 24 hours.

-

Product Precipitation: After 24 hours, pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold water.

-

Neutralization: Acidify the mixture by slowly adding concentrated HCl until the pH is acidic. This will cause the pinocembrin chalcone to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product with cold water to remove any remaining salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).

Extraction and Purification of Pinocembrin Chalcone from Helichrysum Species

This protocol provides a general method for the extraction and purification of pinocembrin chalcone from plant material.

Materials:

-

Dried and powdered Helichrysum plant material

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

Solvent system for column chromatography (e.g., hexane-ethyl acetate (B1210297) gradient)

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Extraction: Macerate the dried and powdered plant material with acetone at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction.

-

Concentration: Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: The crude extract can be further fractionated using solvent-solvent partitioning if necessary.

-

Column Chromatography: Subject the crude extract or a desired fraction to column chromatography on silica gel.

-

Elution: Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane (B92381) to ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.

-

Isolation and Purification: Combine the fractions containing pinocembrin chalcone (identified by comparison with a standard on TLC) and evaporate the solvent to yield the purified compound.

-

Recrystallization: Further purify the pinocembrin chalcone by recrystallization from a suitable solvent (e.g., methanol-water).

Chalcone Synthase (CHS) Enzyme Activity Assay

This spectrophotometric assay measures the formation of pinocembrin chalcone from cinnamoyl-CoA and malonyl-CoA.

Materials:

-

Purified CHS enzyme

-

Cinnamoyl-CoA

-

Malonyl-CoA

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 50 µM cinnamoyl-CoA, and 100 µM malonyl-CoA.

-

Enzyme Addition: Add a known amount of purified CHS enzyme (e.g., 20 µg) to the reaction mixture to initiate the reaction. The final volume is typically 250 µL.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30 °C) for a specific time (e.g., 1 minute).

-

Absorbance Measurement: Measure the increase in absorbance at a wavelength where pinocembrin chalcone absorbs maximally (around 370 nm).

-

Calculation of Enzyme Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of pinocembrin chalcone.

Chalcone Isomerase (CHI) Enzyme Activity Assay

This assay measures the conversion of pinocembrin chalcone to pinocembrin.

Materials:

-

Purified CHI enzyme

-

Pinocembrin chalcone

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Ethyl acetate

-

Centrifuge

-

HPLC system

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a total volume of 50 µL containing 50 mM potassium phosphate buffer (pH 7.5) and 50 µM pinocembrin chalcone.

-

Enzyme Addition: Add a known amount of purified recombinant CHI protein (e.g., 10 µg) to the reaction mixture. A control reaction with a protein extract from an empty vector should be included.

-

Incubation: Incubate the reaction mixture at 30 °C for 5 minutes.

-

Reaction Termination and Extraction: Stop the reaction and extract the products twice with 100 µL of ethyl acetate.

-

Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes to separate the phases.

-

HPLC Analysis: Analyze the ethyl acetate layer by HPLC to quantify the amount of pinocembrin formed.

HPLC Quantitative Analysis of Pinocembrin Chalcone and Pinocembrin

This method can be used for the quantitative analysis of pinocembrin chalcone and pinocembrin in various samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of solvent A (e.g., water with 0.1% formic acid or phosphoric acid) and solvent B (e.g., acetonitrile (B52724) or methanol).

Procedure:

-

Standard Preparation: Prepare standard solutions of pinocembrin chalcone and pinocembrin of known concentrations in a suitable solvent (e.g., methanol).

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter it through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the injection volume (e.g., 20 µL).

-

Set the detection wavelength (e.g., 290 nm for pinocembrin, and around 370 nm for pinocembrin chalcone).

-

-

Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

-

Quantification: Identify the peaks of pinocembrin chalcone and pinocembrin in the sample chromatograms by comparing their retention times with those of the standards. Quantify the compounds by constructing a calibration curve from the peak areas of the standards.

Signaling Pathways Modulated by Pinocembrin

Pinocembrin, the downstream product of pinocembrin chalcone, has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Pinocembrin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκB kinase (IKK), which in turn inhibits the degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Pinocembrin has been demonstrated to inhibit the phosphorylation of key MAPK proteins, including p38 and JNK (c-Jun N-terminal kinase). By inhibiting these kinases, pinocembrin can modulate downstream cellular responses.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Pinocembrin has been shown to inhibit this pathway by downregulating the expression of PI3K and preventing the phosphorylation of Akt. This inhibitory effect contributes to the anticancer properties of pinocembrin.

Conclusion

Pinocembrin chalcone is a cornerstone molecule in flavonoid biosynthesis, serving as a critical precursor to pinocembrin and a host of other pharmacologically significant compounds. Its central position in the phenylpropanoid pathway makes it a key target for metabolic engineering efforts aimed at enhancing the production of valuable flavonoids. Furthermore, the biological activities of pinocembrin, the direct product of pinocembrin chalcone cyclization, highlight the therapeutic potential that originates from this chalconoid scaffold. The detailed experimental protocols and quantitative data provided in this guide are intended to empower researchers to further explore the chemistry, biology, and therapeutic applications of pinocembrin chalcone and its derivatives, ultimately contributing to the development of new and effective drugs from natural sources.

References

- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pinocembrin Protects Human Brain Microvascular Endothelial Cells against Fibrillar Amyloid-β 1−40Injury by Suppressing the MAPK/NF-κB Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Pinocembrin Chalcone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Pinocembrin (B1678385) chalcone (B49325), a naturally occurring flavonoid precursor, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Understanding the intricate relationship between its chemical structure and pharmacological effects is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of pinocembrin chalcone, offering a comprehensive resource for researchers in drug discovery and development.

Core Structure and Biological Activities

Pinocembrin chalcone, chemically known as (2'E)-1-(2',4',6'-trihydroxyphenyl)-3-phenylprop-2-en-1-one, possesses a characteristic α,β-unsaturated ketone moiety linking two aromatic rings (Ring A and Ring B). This structural feature is crucial for its diverse pharmacological profile, which includes antibacterial, anti-inflammatory, antioxidant, and anticancer activities. The hydroxyl groups on Ring A are particularly important for its biological effects.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for pinocembrin chalcone and its derivatives, highlighting the impact of structural modifications on their biological activities.

Table 1: Antibacterial Activity of Pinocembrin Chalcone and Analogs

| Compound | Modification | Test Organism | MIC (µg/mL) | Reference |

| Pinocembrin Chalcone | - | Staphylococcus aureus | 1.0 | [1] |

| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | Substitution on Ring B | Bacillus subtilis | >1000 | [2] |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | Substitution on Ring B | Bacillus subtilis | 500 | [2] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Substitution on Ring B | Bacillus subtilis | 62.5 | [2] |

SAR Insights: The antibacterial activity of pinocembrin chalcone is notable against Gram-positive bacteria. Modifications on Ring B, such as the introduction of methoxy (B1213986) groups, can significantly influence the minimum inhibitory concentration (MIC). The presence of a 3,4-dimethoxy substitution on Ring B demonstrated the most potent activity among the tested analogs.

Table 2: Anti-inflammatory Activity of Pinocembrin and Related Chalcones

| Compound | Assay | Cell Line | IC50 | Reference |

| Pinocembrin | PGE2 production inhibition | RAW 264.7 | 75.9 µM | [3] |

| Pinocembrin | PGE2 production inhibition | U937 | 86.4 µM | |

| Pinocembrin | Lipid peroxidation inhibition | - | 12.6 µM (enzymatic), 28 µM (non-enzymatic) |

SAR Insights: Pinocembrin, the cyclized form of pinocembrin chalcone, exhibits anti-inflammatory effects by inhibiting prostaglandin (B15479496) E2 (PGE2) production. The flavanone (B1672756) structure demonstrates activity in the micromolar range. Further studies on chalcone derivatives are needed to fully elucidate the SAR for anti-inflammatory activity.

Table 3: Antioxidant Activity of Pinocembrin Chalcone Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | DPPH | 8.22 | |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH | 6.89 | |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH | 3.39 | |

| Pinocembrin Dihydrochalcone (B1670589) | DPPH | 0.041 mg/mL (EC50) |

SAR Insights: The antioxidant capacity of pinocembrin chalcone derivatives, as measured by the DPPH radical scavenging assay, is influenced by the substitution pattern on Ring B. The presence of methoxy groups, particularly a 3,4-dimethoxy substitution, enhances the antioxidant activity. The dihydrochalcone analog also shows potent antioxidant effects.

Table 4: Anticancer Activity of Pinocembrin and Chalcone Analogs

| Compound | Cell Line | Activity | IC50/Concentration | Reference |

| Pinocembrin | HCT-116 (Colon) | Cytotoxicity | 26.33 to 143.09 µg/mL | |

| Pinocembrin | MCF-7 (Breast) | Cytotoxicity | 226.35 ± 19.33 µM (48h) | |

| Pinocembrin | MDA-MB-231 (Breast) | Cytotoxicity | 183.32 ± 17.94 µM (48h) | |

| Chalcone-pyrazole hybrid 31 | HCC cell lines | Cytotoxicity | 0.5–4.8 µM | |

| Chalcone–coumarin hybrid 40 | HepG2 (Liver), K562 (Leukemia) | Cytotoxicity | 0.65–2.02 μM |

SAR Insights: Pinocembrin and its chalcone analogs exhibit cytotoxic effects against various cancer cell lines. The introduction of heterocyclic moieties, such as pyrazole (B372694) and coumarin, to the chalcone scaffold can lead to potent anticancer agents with IC50 values in the low micromolar range.

Signaling Pathways and Mechanisms of Action

Pinocembrin chalcone and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.

References

Methodological & Application

Synthesis of Pinocembrin Chalcone: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pinocembrin (B1678385) chalcone (B49325), scientifically known as 2',4',6'-trihydroxychalcone. This chalcone is a key intermediate in the biosynthesis of pinocembrin, a flavonoid with a wide range of pharmacological activities. The following sections detail both chemical and biosynthetic methods for its preparation, offering quantitative data, experimental procedures, and visual diagrams to guide researchers in its synthesis and application.

Chemical Synthesis: Claisen-Schmidt Condensation

The most prevalent and efficient method for the chemical synthesis of pinocembrin chalcone is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025). For the synthesis of pinocembrin chalcone, phloroacetophenone (2',4',6'-trihydroxyacetophenone) is reacted with benzaldehyde.

Quantitative Data for Chemical Synthesis

| Parameter | Value | Reference |

| Starting Materials | Phloroacetophenone, Benzaldehyde | [1] |

| Catalyst | Hydrochloric Acid in Acetic Acid | [1] |